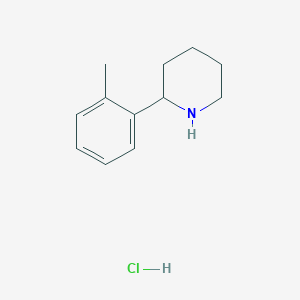

2-(2-Methylphenyl)piperidine hydrochloride

Description

2-(2-Methylphenyl)piperidine hydrochloride is a piperidine derivative featuring a 2-methylphenyl substituent at the 2-position of the piperidine ring.

Key Characteristics (Inferred):

Properties

IUPAC Name |

2-(2-methylphenyl)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N.ClH/c1-10-6-2-3-7-11(10)12-8-4-5-9-13-12;/h2-3,6-7,12-13H,4-5,8-9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBPXEMVLSQEFSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2CCCCN2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methylphenyl)piperidine hydrochloride typically involves the cyclization of 2-substituted 8-nonen-4-amines via intramolecular hydroamination reactions. This process is catalyzed by complex Cp*2NdCH(TMS)2, which ensures high selectivity for the formation of the desired piperidine derivative . Another method involves the use of phenylsilane, which promotes the formation and reduction of imine, initiates cyclization, and reduces the piperidinone intermediate with an iron complex as a catalyst .

Industrial Production Methods

In industrial settings, the production of 2-(2-Methylphenyl)piperidine hydrochloride often involves large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methylphenyl)piperidine hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding piperidinones.

Reduction: Reduction reactions can convert it back to its parent amine.

Substitution: It can undergo nucleophilic substitution reactions, where the piperidine ring is substituted with different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly used under basic conditions.

Major Products Formed

Oxidation: Piperidinones

Reduction: Parent amines

Substitution: Various substituted piperidines

Scientific Research Applications

2-(2-Methylphenyl)piperidine hydrochloride has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: It serves as a biochemical tool in proteomics research.

Medicine: It is investigated for its potential therapeutic properties.

Industry: It is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Methylphenyl)piperidine hydrochloride involves its interaction with specific molecular targets and pathways. It is known to modulate neurotransmission by affecting neurotransmitter receptors and transporters. This modulation can lead to various physiological effects, including changes in cognitive function and behavior .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares 2-(2-Methylphenyl)piperidine hydrochloride with key analogs:

Key Observations:

Substituent Position : The placement of substituents on the piperidine ring (e.g., 2- vs. 4-position) significantly impacts biological activity and physicochemical properties. For example, 4-(2-Methylphenyl)piperidine HCl is a positional isomer of the target compound, which may alter receptor binding .

Functional Groups: Oxygen-containing substituents (e.g., phenoxy in 3-(2-Methylphenoxy)piperidine HCl) increase molecular weight and polarity compared to direct phenyl attachments .

Electron-Withdrawing Groups : The trifluoromethyl group in (R)-2-(2-Trifluoromethylphenyl)piperidine HCl enhances metabolic stability and lipophilicity, influencing pharmacokinetics .

Pharmacological and Toxicological Profiles

2-(2-Methylphenyl)piperidine HCl (Inferred)

- Activity: Likely interacts with monoamine transporters (e.g., dopamine, norepinephrine) due to structural similarity to lobelane analogs .

- Toxicity: Expected to align with piperidine derivatives, including acute oral toxicity (Category 4) and skin/eye irritation (Category 2) based on analogs like 3-(2-Methylphenoxy)piperidine HCl .

Comparisons:

- GZ-253B: Exhibits potent vesicular monoamine transporter-2 (VMAT-2) inhibition, highlighting the role of extended alkyl chains and methylphenyl groups in enhancing activity .

Biological Activity

2-(2-Methylphenyl)piperidine hydrochloride, with the molecular formula C12H18ClN, is a piperidine derivative that has garnered attention in biochemical research due to its diverse biological activities. This compound is primarily utilized in proteomics and medicinal chemistry, where it serves as a crucial intermediate in synthesizing various organic molecules.

Chemical Structure and Stability

The compound features a piperidine ring substituted with a 2-methylphenyl group, enhancing its solubility and stability compared to similar compounds. Its hydrochloride form further increases its aqueous solubility, making it suitable for various biological assays.

Biochemical Interactions

2-(2-Methylphenyl)piperidine hydrochloride interacts with several key biomolecules:

- Cytochrome P450 Enzymes : This compound significantly affects drug metabolism by interacting with cytochrome P450 enzymes, which are vital for the biotransformation of numerous pharmaceuticals.

- G-Protein Coupled Receptors (GPCRs) : It modulates signaling pathways involving GPCRs, which play critical roles in cellular communication and response mechanisms.

- Ion Channels : The compound also influences ion channel activity, impacting neuronal excitability and neurotransmission.

Biological Activities

Cellular Effects

Research indicates that 2-(2-Methylphenyl)piperidine hydrochloride can alter cell signaling pathways and affect cellular processes such as proliferation, apoptosis, and differentiation. In vitro studies have demonstrated its potential to enhance metabolic processes at lower doses while exhibiting cytotoxic effects at higher concentrations.

Dosage-Dependent Effects

The compound's biological effects vary significantly with dosage:

- Low Doses : At lower concentrations, it may promote beneficial cellular activities, such as enhanced metabolic rates and improved signaling through GPCRs.

- High Doses : Increased concentrations can lead to cytotoxicity and adverse effects on cell viability in various mammalian cell lines.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Enzyme Interaction | Modulation of Cytochrome P450 | |

| GPCR Modulation | Altered signaling pathways | |

| Cytotoxicity | Dose-dependent effects on cell lines | |

| Metabolic Enhancement | Increased metabolic activity |

Case Studies

Several studies have explored the biological activity of 2-(2-Methylphenyl)piperidine hydrochloride:

- Study on Neurotransmission : A study demonstrated that this compound could modulate neurotransmitter release in neuronal cultures, suggesting potential applications in neuropharmacology.

- Cytotoxicity Assays : In assays involving human cancer cell lines (e.g., HeLa and MDA-MB-231), the compound exhibited selective cytotoxicity, indicating its potential as an anticancer agent. The IC50 values varied significantly depending on the cell line tested, highlighting its selective action against cancerous cells compared to non-cancerous cells .

Future Directions

Ongoing research aims to further elucidate the specific mechanisms by which 2-(2-Methylphenyl)piperidine hydrochloride exerts its biological effects. Future studies will focus on:

- Structure-Activity Relationship (SAR) : Understanding how structural modifications influence biological activity.

- In Vivo Studies : Evaluating the pharmacokinetics and therapeutic potential in animal models.

- Potential Therapeutic Applications : Investigating its role as a candidate for treating neurological disorders or cancers due to its modulation of critical biological pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.